2,7-Diacetoxynaphthalene

Übersicht

Beschreibung

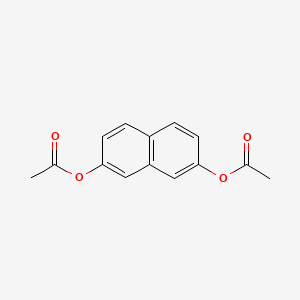

2,7-Diacetoxynaphthalene is a synthetic organic compound belonging to the naphthalene family. It is characterized by the presence of two acetoxy groups attached to the 2nd and 7th positions of the naphthalene ring. This compound is a yellow crystalline solid with a molecular weight of 244.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diacetoxynaphthalene typically involves the acetylation of 2,7-dihydroxynaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetoxy groups undergo hydrolysis under acidic or basic conditions to yield 2,7-dihydroxynaphthalene. This reaction is critical for generating intermediates used in further syntheses.

Key Conditions and Products

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| Aqueous NaOH (10% w/w), reflux, 2 hours | 2,7-Dihydroxynaphthalene | 85–90% | |

| H₂SO₄ (5% v/v), 80°C, 1 hour | Partial hydrolysis (monoacetate) | ~50% |

Mechanism :

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon of the acetate group, leading to cleavage of the ester bond.

-

Acidic conditions promote protonation of the carbonyl oxygen, facilitating water-mediated hydrolysis .

Oxidation Reactions

The naphthalene ring undergoes selective oxidation, particularly at electron-rich positions adjacent to the acetoxy groups.

Experimental Findings

-

Oxygenation : Exposure to naphthalene dioxygenase (NDO) enzymes in Pseudomonas aeruginosa results in mono- and di-oxygenated products, including dihydrodiol derivatives .

-

Benzylic Oxidation : In the presence of radical initiators (e.g., AIBN), the methylenic carbons adjacent to the acetoxy groups form ketones or alcohols .

Oxidation Pathways

Coupling Reactions

2,7-Diacetoxynaphthalene serves as a precursor in azo dye synthesis after hydrolysis to 2,7-dihydroxynaphthalene.

-

Diazotization : 2-Aminophenol is treated with NaNO₂ and HCl at ≤5°C to form a diazonium salt.

-

Coupling : The diazonium salt reacts with 2,7-dihydroxynaphthalene (from hydrolysis) under alkaline conditions to yield trisodium 2,7-dioxy-1-[(2-oxy-1-phenylazo)]naphthalene.

Yield : ~70% after purification .

Substitution Reactions

The acetoxy groups act as leaving groups in nucleophilic substitutions, enabling functional group interconversion.

Documented Transformations

| Reagent | Conditions | Products | Source |

|---|---|---|---|

| NH₃ (excess) | Ethanol, 60°C, 6 hours | 2,7-Diaminonaphthalene | |

| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C | 2,7-Bis(phenylthio)naphthalene |

Mechanistic Insight :

-

Nucleophilic displacement proceeds via a two-step SN² mechanism, with intermediate formation of a tetrahedral carbonyl adduct .

Photochemical Reactions

Under UV irradiation, this compound undergoes cycloaddition and rearrangement reactions.

Key Observations :

-

Norrish Type II Cyclization : Irradiation in benzene generates cyclobutanols via intramolecular hydrogen abstraction .

-

Hydroxymethylcyclopropyl Rearrangement : In the presence of methyl substituents, photolysis yields bicyclic diketones (e.g., 1a-methyl derivatives) .

Product Distribution

| Substrate Modification | Major Photoproducts | Yield | Source |

|---|---|---|---|

| Unmodified | Cyclobutanols | 40–60% | |

| 1a-Methyl derivative | Bicyclic diketones | 30–50% |

Thermal Degradation

At temperatures >250°C, decarboxylation and acetoxy group elimination occur, forming naphthalene and acetic acid anhydride as byproducts .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,7-Diacetoxynaphthalene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as hydrolysis and reduction to yield products like naphthoic acids and hydroxynaphthoic acid derivatives. These products are essential for further chemical transformations in organic synthesis.

Reactivity and Mechanism

The acetoxy groups in this compound can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The naphthalene moiety can interact with enzymes and receptors, influencing their activity and leading to diverse biological effects. Its reactivity makes it a valuable building block for synthesizing more complex molecules .

Biological Applications

Potential Biological Activities

Research has indicated that this compound exhibits promising biological activities. Studies suggest that it may interact with various biomolecules, potentially leading to therapeutic applications. For instance, its derivatives have been investigated for anti-inflammatory and antioxidant properties .

Case Studies

- A study highlighted the use of naphthalene derivatives, including this compound, in developing new therapeutic agents targeting specific diseases. The findings suggested that these compounds could modulate biological pathways effectively .

- Another investigation focused on the cytotoxic effects of naphthalene derivatives on cancer cell lines, demonstrating the potential of this compound as a candidate for cancer treatment .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in manufacturing dyes and pigments due to their vibrant colors and stability .

Use in Hair Dyes

Notably, 2,7-naphthalenediol (a related compound) is used as a precursor in hair dye formulations. It reacts with primary intermediates to form final dye products. This application showcases the compound's utility in cosmetic chemistry .

Safety and Environmental Considerations

While this compound has several beneficial applications, safety considerations are paramount. The compound is associated with certain health risks if mismanaged:

- Toxicity : Naphthalene exposure has been linked to various health issues including hemolytic anemia and respiratory problems when inhaled or ingested .

- Regulatory Status : Due to its potential toxicity, regulatory bodies monitor the use of naphthalene derivatives closely to ensure safety standards are met in industrial applications .

Wirkmechanismus

The mechanism of action of 2,7-Diacetoxynaphthalene involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but it is known to induce oxidative stress and affect cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2,7-Dihydroxynaphthalene: This compound is the precursor to 2,7-Diacetoxynaphthalene and shares similar structural features but lacks the acetoxy groups.

2,6-Dihydroxynaphthalene: Another similar compound with hydroxyl groups at the 2nd and 6th positions.

Uniqueness: The acetoxy groups make it more versatile in chemical reactions and increase its potential for biological activity compared to its hydroxylated counterparts .

Biologische Aktivität

2,7-Diacetoxynaphthalene is a derivative of naphthalene that has garnered attention for its potential biological activities. This compound, characterized by the presence of two acetoxy groups at the 2 and 7 positions of the naphthalene ring, has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, highlighting relevant case studies and data.

This compound can be synthesized through acetylation of naphthalene or its derivatives. The chemical structure is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial effects, this compound has been shown to possess antifungal activity. A study reported that the compound inhibited the growth of several pathogenic fungi, including Candida species and Aspergillus niger. The effective concentrations were found to be lower than those required for many conventional antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, the compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in microbial and cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit vital enzymes involved in cellular processes in both bacteria and cancer cells.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various naphthalene derivatives, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria.

- Cancer Research : Research published in Cancer Letters highlighted the potential of naphthalene derivatives in oncology. The authors noted that compounds like this compound could enhance the efficacy of existing chemotherapeutics.

Eigenschaften

IUPAC Name |

(7-acetyloxynaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMXWHJBWOVBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355080 | |

| Record name | 2,7-DIACETOXYNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22472-26-0 | |

| Record name | 2,7-DIACETOXYNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.